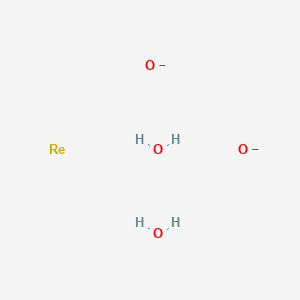

Rhenium(IV) oxide dihydrate

Description

Properties

IUPAC Name |

oxygen(2-);rhenium;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.2O.Re/h2*1H2;;;/q;;2*-2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIAZPZUYLOKFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-2].[O-2].[Re] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O4Re-4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhenium(IV) oxide dihydrate can be synthesized through the comproportionation reaction of rhenium(VII) oxide (Re₂O₇) with elemental rhenium (Re). The reaction is as follows: [ 2 Re₂O₇ + 3 Re \rightarrow 7 ReO₂ ] The resulting rhenium(IV) oxide can then be hydrated to form the dihydrate .

Industrial Production Methods: Industrial production of rhenium compounds often involves the recovery of rhenium from molybdenite (MoS₂) ores, where rhenium is a byproduct. The rhenium is extracted and purified through a series of chemical processes, including roasting, leaching, and precipitation .

Chemical Reactions Analysis

Types of Reactions: Rhenium(IV) oxide dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states, such as rhenium(VII) oxide.

Reduction: It can be reduced to lower oxidation states, such as rhenium(III) oxide.

Substitution: It can form rhenates with alkaline hydrogen peroxide and oxidizing acids.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid.

Reducing Agents: Hydrogen, carbon monoxide.

Reaction Conditions: High temperatures, acidic or basic environments.

Major Products Formed:

- Rhenium(VII) oxide (Re₂O₇)

- Rhenium(III) oxide (Re₂O₃)

- Sodium rhenate (Na₂ReO₃)

Scientific Research Applications

Rhenium(IV) oxide dihydrate has a wide range of applications in scientific research:

- Chemistry: Used as a catalyst in organic and inorganic synthesis.

- Biology: Investigated for its potential in radiopharmaceuticals for cancer treatment.

- Medicine: Utilized in the development of diagnostic imaging agents.

- Industry: Employed in the production of high-temperature superalloys and as a catalyst in petrochemical processes .

Mechanism of Action

The mechanism by which rhenium(IV) oxide dihydrate exerts its effects is primarily through its catalytic properties. It facilitates various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved depend on the specific reaction and application. For example, in radiopharmaceuticals, rhenium compounds target cancer cells and deliver therapeutic radiation .

Comparison with Similar Compounds

Physicochemical Properties :

- Purity : ≥98% (chemical purity), with a theoretical rhenium content of 73.2% .

- Thermal Stability : Decomposes at 1000°C .

- Density : 11.4 g/cm³ .

- Storage : Requires storage in a tightly sealed container under cool, dry conditions to maintain stability .

Applications : Primarily used as a precursor in catalytic systems and materials science research due to rhenium’s unique electronic properties .

Comparison with Similar Compounds

Ruthenium(IV) Oxide Hydrate (RuO₂·H₂O)

Chemical Formula and Structure : RuO₂·H₂O is a black-brown crystalline powder with a molecular weight of 151.08 g/mol .

Physicochemical Properties :

Comparison with ReO₂·2H₂O :

Iridium(IV) Oxide Hydrate (IrO₂·xH₂O)

Chemical Formula and Structure : IrO₂·xH₂O (CAS 30980-84-8) is a hydrated iridium oxide with variable water content .

Physicochemical Properties :

Comparison with ReO₂·2H₂O :

Tungsten Oxide Dihydrate Colloid (WO₃·2H₂O)

Chemical Formula and Structure: WO₃·2H₂O is a nanocolloid with applications in optoelectronics and energy storage .

Research Findings :

- Properties: Exhibits high surface area and quantum confinement effects due to nano-size .

Comparison with ReO₂·2H₂O :

Potassium Titanium Oxide Oxalate Dihydrate (K₂TiO(C₂O₄)₂·2H₂O)

Chemical Formula and Structure : A titanium-based oxalate complex with a molecular weight of 211.01 g/mol .

Comparison with ReO₂·2H₂O :

- Functionality : While both are dihydrates, K₂TiO(C₂O₄)₂·2H₂O is a coordination complex with distinct redox properties, unlike the oxide framework of ReO₂·2H₂O .

Comparative Data Table

Biological Activity

Rhenium(IV) oxide dihydrate (ReO·2HO) is a compound of increasing interest in the fields of catalysis and materials science. While much of the research surrounding rhenium compounds has focused on their catalytic properties, there is a growing body of literature examining their biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications in medicine, and relevant case studies.

This compound is characterized by its unique oxidation state and coordination chemistry. Its molecular formula is HORe, and it typically forms as a dark brown crystalline solid. The compound exhibits interesting redox properties, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 232.2 g/mol |

| Melting Point | Decomposes at ~300 °C |

| Solubility | Soluble in water |

| Oxidation States | +4 |

Antimicrobial Properties

Research has indicated that rhenium compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that rhenium-based complexes could inhibit bacterial growth by disrupting cellular processes. The mechanism involves the formation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA.

Cytotoxicity and Cancer Research

This compound has been investigated for its potential cytotoxic effects on cancer cells. In vitro studies have shown that certain rhenium compounds can induce apoptosis in various cancer cell lines. The cytotoxicity is believed to result from the compound's ability to generate ROS and interfere with cellular signaling pathways.

Case Study: Rhenium Complexes in Cancer Therapy

A notable case study involved the use of rhenium complexes in targeting cancer cells. Researchers synthesized a rhenium(IV) complex that showed selective toxicity towards human breast cancer cells while sparing normal cells. This selectivity was attributed to the differential uptake of the compound by cancerous versus healthy cells, highlighting the potential for targeted cancer therapies utilizing rhenium compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Rhenium complexes can catalyze reactions that produce ROS, leading to oxidative stress in cells.

- Inhibition of Enzymatic Activity : Rhenium compounds may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.

- DNA Interaction : Some studies suggest that rhenium compounds can bind to DNA, potentially leading to mutations or cell death.

| Mechanism | Description |

|---|---|

| ROS Generation | Induces oxidative stress in cells |

| Enzyme Inhibition | Disrupts metabolic processes |

| DNA Binding | Potentially causes mutations |

Future Directions and Applications

The exploration of this compound's biological activity is still in its infancy, but several promising avenues for future research exist:

- Drug Development : Continued investigation into the cytotoxic effects of rhenium compounds could lead to new anticancer drugs.

- Antimicrobial Agents : The antimicrobial properties of rhenium compounds could be harnessed for developing new antibiotics, particularly against resistant strains.

- Catalysis in Biological Systems : Understanding how these compounds interact with biological systems could lead to novel applications in biochemical catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.